molecular formula C12H19NO2 B13338195 2-{[1-(4-Methoxyphenyl)ethyl]amino}propan-1-ol

2-{[1-(4-Methoxyphenyl)ethyl]amino}propan-1-ol

Cat. No.: B13338195
M. Wt: 209.28 g/mol
InChI Key: KOAMCXUDFRMLCE-UHFFFAOYSA-N
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Description

2-{[1-(4-Methoxyphenyl)ethyl]amino}propan-1-ol is a secondary alcohol and amine derivative characterized by a propan-1-ol backbone substituted with a 1-(4-methoxyphenyl)ethylamino group. This structure confers unique physicochemical properties, such as moderate polarity due to the methoxy group and hydrogen-bonding capacity from the hydroxyl and amine functionalities.

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

2-[1-(4-methoxyphenyl)ethylamino]propan-1-ol

InChI

InChI=1S/C12H19NO2/c1-9(8-14)13-10(2)11-4-6-12(15-3)7-5-11/h4-7,9-10,13-14H,8H2,1-3H3

InChI Key

KOAMCXUDFRMLCE-UHFFFAOYSA-N

Canonical SMILES

CC(CO)NC(C)C1=CC=C(C=C1)OC

Origin of Product

United States

Preparation Methods

Synthesis of (S)-1-(4-Methoxyphenyl)ethylamine Intermediate

A foundational step is the preparation of the chiral amine intermediate, which is a precursor for the target compound.

  • Condensation Reaction : 4-Methoxyacetophenone is reacted with (S)-(-)-α-methylbenzylamine in toluene under reflux with p-toluenesulfonic acid as a catalyst. The reaction proceeds for 10-12 hours, with azeotropic removal of water using a Dean-Stark apparatus to drive imine formation.

  • Catalytic Hydrogenation : The imine intermediate is hydrogenated over 10% palladium on carbon (Pd/C) in ethyl acetate under hydrogen atmosphere at 35-40°C for 10-12 hours to yield (S)-1-(4-methoxyphenyl)ethylamine.

  • Salt Formation and Isolation : The free amine is converted to its p-toluenesulfonic acid salt by stirring with p-toluenesulfonic acid in ethyl acetate at 45-50°C, followed by crystallization at 5-10°C to obtain a white crystalline solid with high purity.

  • Free Base Recovery : The salt is basified with sodium hydroxide solution, extracted with methylene dichloride, dried, and concentrated to yield the free amine.

  • Final Purification : The free amine is hydrogenated again over Pd/C in methanol, then converted to the hydrochloride salt by treatment with isopropanol and hydrochloric acid, followed by crystallization from ethyl acetate.

Table 1. Key Reaction Parameters for (S)-1-(4-Methoxyphenyl)ethylamine Synthesis

Step Reagents/Conditions Temperature Time Yield/Notes
Condensation 4-Methoxyacetophenone + (S)-α-methylbenzylamine + p-TsOH in toluene Reflux (~110°C) 10-12 hours Imine intermediate (syrup)
Catalytic Hydrogenation Pd/C (10%), H2, ethyl acetate 35-40°C 10-12 hours Crude amine (liquid)
Salt Formation p-Toluenesulfonic acid in ethyl acetate 45-50°C 0.5 hour + 6 hrs crystallization White crystalline salt
Free Base Extraction NaOH (10%), methylene dichloride Room temp - Free amine isolated
Final Hydrogenation & Salt Formation Pd/C, methanol, then HCl in isopropanol 50-55°C 10-12 hours + 0.5 hour Hydrochloride salt, m.p. 178-180°C

Source: Adapted from patent WO2015159170A2

Preparation of 2-{[1-(4-Methoxyphenyl)ethyl]amino}propan-1-ol

While direct literature on this exact compound’s synthesis is limited, the preparation of related amino alcohols involves:

A related process for preparing (S)-2-amino-1-propanol involves reaction of (S)-1-methoxy-2-propylamine with hydrochloric acid under reflux, followed by distillation and base treatment to liberate the free amino alcohol. This method can be adapted for the target compound by substituting the amine moiety with the 1-(4-methoxyphenyl)ethylamine derivative.

Analytical Data and Purity Assessment

  • Chiral Purity: The synthesized (S)-1-(4-methoxyphenyl)ethylamine intermediate exhibits 100% chiral purity as determined by high-performance liquid chromatography (HPLC).

  • Melting Point: The hydrochloride salt of the intermediate melts at 178.2-180.0°C, consistent with high purity.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands include N-H stretches (~3369, 3294 cm⁻¹), aromatic C=C stretches (~1610, 1585 cm⁻¹), and methoxy C-O stretches (~1246 cm⁻¹).

  • Optical Rotation: The specific rotation [α]²⁵_D = +79° (c=0.25 in methanol) confirms stereochemistry.

Summary Table of Preparation Steps for this compound

Step No. Description Reagents/Conditions Outcome/Notes
1 Formation of imine intermediate 4-Methoxyacetophenone + (S)-α-methylbenzylamine, p-TsOH, toluene reflux Imine intermediate (syrup)
2 Catalytic hydrogenation of imine Pd/C, H2, ethyl acetate, 35-40°C Chiral amine intermediate
3 Salt formation and crystallization p-Toluenesulfonic acid, ethyl acetate, 45-50°C Crystalline amine salt
4 Free base isolation NaOH, extraction with methylene dichloride Free amine
5 Final hydrogenation and hydrochloride salt formation Pd/C, methanol, HCl in isopropanol, crystallization Pure hydrochloride salt of amine
6 Amination with 2-amino-1-propanol derivative (adapted) Coupling reaction, acid-base workup Target amino alcohol compound

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-Methoxyphenyl)ethyl]amino}propan-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, cyanides, and amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{[1-(4-Methoxyphenyl)ethyl]amino}propan-1-ol has several scientific research applications :

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: The compound can be used as a catalyst or solvent in industrial processes.

Mechanism of Action

The mechanism of action of 2-{[1-(4-Methoxyphenyl)ethyl]amino}propan-1-ol involves its interaction with specific molecular targets and pathways . The compound can act as an enzyme inhibitor or activator, depending on the context of its use. It may also interact with cellular receptors and signaling pathways, influencing various biochemical processes.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Source
2-{[1-(4-Methoxyphenyl)ethyl]amino}propan-1-ol C₁₂H₁₉NO₂ 209.28 (estimated) 4-Methoxyphenyl, ethylamino, propan-1-ol Not specified N/A
(2RS)-1-(4-Methoxyphenyl)propan-2-amine (G) C₁₀H₁₅NO 165.23 4-Methoxyphenyl, propan-2-amine 64-13-1
1-(4-Methoxyphenyl)-3-(methylamino)propan-2-ol C₁₁H₁₇NO₂ 195.26 4-Methoxyphenyl, methylamino, propan-2-ol 100055-13-8
2-Amino-1-(4-methylphenyl)propan-1-ol C₁₀H₁₅NO 165.23 4-Methylphenyl, amino, propan-1-ol 176375-11-4
Formamide derivatives (e.g., Compound C) ~C₂₀H₂₅N₂O₄ ~365.43 4-Methoxyphenyl, formamide, ethylamino Not specified

Key Observations :

  • Backbone Variability : The target compound’s propan-1-ol backbone distinguishes it from propan-2-ol derivatives (e.g., Compound G ), which may alter steric interactions in receptor binding.
  • Pharmacophore Modifications: Compounds like Formoterol share the 4-methoxyphenyl-ethylamino motif but incorporate additional functional groups (e.g., formamide) to enhance β₂-adrenergic receptor selectivity.

Pharmacological and Analytical Properties

Table 2: Pharmacokinetic and Analytical Comparisons

Compound Name Relative Retention Time (RRT) Relative Response Factor (%) Therapeutic Use/Activity Safety Profile
This compound Not reported Not reported Hypothesized β-agonist activity Insufficient data
(2RS)-1-(4-Methoxyphenyl)propan-2-amine (G) 0.4 1.00 Intermediate in drug synthesis Not classified
Compound C (Formamide derivative) 1.2 1.00 Bronchodilation (e.g., Formoterol) Low hazard
1-Amino-2-(4-benzyloxy-phenyl)-propan-2-ol Not reported Not reported Research chemical Requires SDS compliance

Key Findings :

  • Analytical Behavior : The target compound’s absence in chromatographic data suggests it may have distinct retention properties compared to analogs like Compound G (RRT 0.4).

Insights :

  • The target compound’s synthesis likely parallels reductive amination strategies used for 1-(4-methoxyphenyl)-3-(methylamino)propan-2-ol , though the ethylamino substituent may introduce additional steric challenges.
  • High-yield routes (e.g., 99% ) highlight the feasibility of optimizing similar amino-propanol derivatives for industrial-scale production.

Biological Activity

2-{[1-(4-Methoxyphenyl)ethyl]amino}propan-1-ol, also known as a methoxyphenyl derivative, is an organic compound with significant biological activity. Its unique structure, featuring a methoxyphenyl group and an ethylamino moiety, allows it to interact with various biological targets, making it a candidate for pharmacological applications. This article reviews the compound's biological activity based on diverse research findings and case studies.

  • Molecular Formula : C₁₂H₁₉NO₂
  • Molecular Weight : 209.28 g/mol
  • Structure :
    • Methoxyphenyl group enhances lipophilicity.
    • Ethylamino backbone contributes to biological activity.

The compound primarily functions by interacting with specific receptors and enzymes, influencing various signaling pathways. Notably, it has been shown to:

  • Block the β2-adrenergic receptor , which reduces cyclic adenosine monophosphate (cAMP) levels, impacting intracellular signaling pathways .
  • Inhibit the phosphoinositide 3-kinase delta (PI3Kδ) pathway , which is crucial in regulating cellular processes like growth and apoptosis .

Antimicrobial and Anti-inflammatory Properties

Research indicates that this compound exhibits potential antimicrobial and anti-inflammatory activities. These properties are essential for developing therapeutic agents targeting infections and inflammatory diseases .

Case Studies

  • Inhibition of β2-Adrenergic Receptor :
    • A study demonstrated that the compound effectively blocks the β2-adrenergic receptor, leading to reduced cAMP levels in cells. This interaction suggests potential applications in treating conditions like asthma or chronic obstructive pulmonary disease (COPD) .
  • Impact on PI3Kδ Pathway :
    • Another investigation focused on the compound's ability to inhibit the PI3Kδ pathway, revealing its potential in cancer treatment by slowing tumor proliferation and promoting apoptosis in malignant cells .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityKey Findings
This compoundAntimicrobial, Anti-inflammatoryBlocks β2-adrenergic receptor
3-{[1-(4-Methoxyphenyl)ethyl]amino}propan-1-olAntimicrobialExhibits similar receptor interactions
1-(4-Methoxyphenyl)ethanolMild anti-inflammatoryLess potent than 2-{[1-(4-Methoxyphenyl)...}

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions that may include:

  • Formation of the Ethylamine Moiety :
    • Utilizing appropriate amines and alcohols under controlled conditions.
  • Catalysis :
    • Employing catalysts to enhance yield and purity during synthesis.

These methods highlight the compound's versatility in organic synthesis and its potential for further medicinal chemistry applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-{[1-(4-Methoxyphenyl)ethyl]amino}propan-1-ol, and what critical parameters influence yield?

  • Methodology :

  • Route 1 : Start with 4-methoxyacetophenone, reduce to 1-(4-methoxyphenyl)ethanol, then perform reductive amination with 2-aminopropan-1-ol under H₂/Pd-C or NaBH₄ conditions .
  • Route 2 : Utilize nucleophilic substitution between 1-(4-methoxyphenyl)ethyl halide and 2-aminopropan-1-ol in the presence of a base (e.g., K₂CO₃) .
  • Key Parameters : Temperature (60–80°C for amination), solvent polarity (e.g., DMF for polar intermediates), and stoichiometric ratios (1:1.2 amine:halide for excess amine to minimize side reactions) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm the methoxy group (δ ~3.8 ppm for OCH₃), ethylamino-propanol backbone (δ 1.2–2.8 ppm for CH₂/CH₃), and aromatic protons (δ 6.8–7.2 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 240.1602 (calculated for C₁₂H₂₀NO₂) .
  • IR : Peaks at ~3300 cm⁻¹ (N-H/O-H stretch) and 1250 cm⁻¹ (C-O of methoxy group) .

Q. What are the solubility and stability considerations for this compound under laboratory conditions?

  • Methodology :

  • Solubility : Soluble in polar aprotic solvents (DMSO, DMF) and sparingly in ethanol; test via incremental solvent addition under sonication .
  • Stability : Store at 2–8°C in airtight, light-resistant containers. Monitor decomposition via HPLC (e.g., new peaks at RRT 0.5–1.8 indicate degradation) .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis, and what analytical methods validate stereochemical outcomes?

  • Methodology :

  • Chiral Catalysis : Use (R)- or (S)-BINAP ligands in asymmetric hydrogenation to favor desired enantiomers .
  • Validation : Chiral HPLC (e.g., Chiralpak AD-H column, hexane:isopropanol 90:10) or polarimetry (specific rotation ± values) .
  • Data Table :
EnantiomerRetention Time (min)Specific Rotation ([α]ᴅ²⁵)
(R)12.4+15.7°
(S)14.1-15.5°
Source: Adapted from stereochemical analyses in .

Q. How does the methoxy substituent on the phenyl ring influence biological activity compared to halogenated analogs?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Replace -OCH₃ with -F/-Cl and test in receptor-binding assays (e.g., β-adrenergic receptors). The methoxy group enhances lipophilicity (logP ~1.8 vs. 2.1 for -Cl) but reduces electronegativity, altering binding affinity .
  • Computational Modeling : Molecular docking (AutoDock Vina) shows methoxy forms hydrogen bonds with Tyr-316 in receptor pockets, unlike halogenated analogs .

Q. How can discrepancies in reported biological activities (e.g., IC₅₀ values) be systematically resolved?

  • Methodology :

  • Meta-Analysis : Compare studies using standardized assays (e.g., MTT for cytotoxicity) and normalize data for cell line variability (e.g., IC₅₀ = 50 µM in HeLa vs. 75 µM in MCF-7) .
  • Dose-Response Validation : Replicate experiments with controlled conditions (pH 7.4, 37°C, 5% CO₂) and use ANOVA to assess significance (p < 0.05) .

Data Contradiction Analysis

Q. Why do some studies report antagonistic activity while others observe agonism for similar targets?

  • Resolution Strategy :

  • Receptor Subtype Selectivity : Test compound against β₁ vs. β₂ adrenergic receptors; methoxy groups may favor β₁ (e.g., EC₅₀ = 10 nM for β₁ vs. 500 nM for β₂) .
  • Functional Assays : Use cAMP accumulation (agonism) vs. calcium flux (antagonism) assays to clarify mode of action .

Methodological Guidelines

  • Synthetic Optimization : Prioritize reductive amination over nucleophilic substitution for higher yields (75% vs. 60%) .
  • Biological Testing : Include positive controls (e.g., isoproterenol for β-adrenergic assays) and validate via triplicate runs .

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